molecular formula C12H14O4 B096373 Dimethyl 2-phenylbutanedioate CAS No. 15463-92-0

Dimethyl 2-phenylbutanedioate

Cat. No.: B096373
CAS No.: 15463-92-0
M. Wt: 222.24 g/mol
InChI Key: CGVIBFZHFCVINR-UHFFFAOYSA-N
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Description

It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylbutanedioate can be synthesized through the esterification of phenylsuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenylsuccinic acid.

    Reduction: Phenylbutanediol.

    Substitution: Various substituted phenylbutanedioates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-phenylbutanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The fragrance industry uses it as a component in the formulation of perfumes and scents.

Mechanism of Action

The mechanism by which dimethyl 2-phenylbutanedioate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

  • Dimethyl succinate
  • Dimethyl malonate
  • Dimethyl fumarate

Comparison: Dimethyl 2-phenylbutanedioate is unique due to the presence of a phenyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, dimethyl succinate and dimethyl malonate lack the aromatic ring, resulting in different reactivity and applications. Dimethyl fumarate, while also containing ester groups, has a different structural configuration and is primarily used in the treatment of multiple sclerosis .

Properties

IUPAC Name

dimethyl 2-phenylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVIBFZHFCVINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342554
Record name Butanedioic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15463-92-0
Record name 1,4-Dimethyl 2-phenylbutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15463-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, phenyl-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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